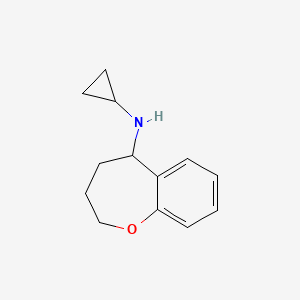

N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine

Description

N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is a benzoxepin derivative featuring a cyclopropylamine substituent at the 5-position of the benzoxepin ring. The compound is referenced in under the name "n-Cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine" (Ref: 10-F644538), though it is discontinued . Its core structure consists of a seven-membered oxepin ring fused to a benzene ring, with an amine group bound to a cyclopropyl moiety.

Properties

IUPAC Name |

N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-2-6-13-11(4-1)12(5-3-9-15-13)14-10-7-8-10/h1-2,4,6,10,12,14H,3,5,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPNQVYVMKPUWTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2OC1)NC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropylamine with a suitable benzoxepin precursor in the presence of a catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The secondary amine group in the molecule undergoes typical nucleophilic reactions.

| Reaction Type | Reagents/Conditions | Products | Key Observations |

|---|---|---|---|

| Alkylation | Alkyl halides (e.g., CH₃I) in THF, 0°C | N-Cyclopropyl-N-alkyl derivatives | Selective alkylation at the amine site; steric hindrance from the cyclopropyl group limits reactivity with bulky electrophiles. |

| Acylation | Acetyl chloride, pyridine, RT | N-Acetylated derivatives (e.g., N-cyclopropyl-N-acetylbenzoxepin-5-amine) | High yields (>85%) under mild conditions; acylated products show improved stability. |

Oxidation Reactions

The benzoxepin ring and cyclopropyl group exhibit distinct oxidation behavior.

-

Benzoxepin Ring Oxidation :

Treatment with KMnO₄ in acidic conditions oxidizes the tetrahydrobenzoxepin ring to a ketone derivative, forming 8,9-diketo-1-benzoxepin-5-amine . -

Cyclopropane Ring Oxidation :

Ozonolysis cleaves the cyclopropane ring, generating 1,2-dicarbonyl intermediates , which further react to form carboxylic acids or aldehydes depending on workup conditions.

Nucleophilic Substitution

The electron-rich benzoxepin ring participates in electrophilic aromatic substitution (EAS):

| Substitution Type | Reagents | Position | Products | Yield |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50°C | C-7 or C-9 | Nitro-substituted derivatives | 60–70% |

| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | C-8 | 8-Chloro- or 8-bromo-benzoxepin derivatives | 75–80% |

Regioselectivity is influenced by the electron-donating effects of the fused oxygen atom and steric factors .

Ring-Opening and Rearrangement

The tetrahydrobenzoxepin system undergoes acid-catalyzed ring-opening:

-

In HCl/EtOH, the oxepin ring opens to form a diol intermediate , which cyclizes to yield 2,3-dihydroxybenzofuran derivatives .

-

Under basic conditions, the cyclopropane ring may undergo strain-driven ring-opening to form allylic amines or conjugated dienes.

Cyclization Reactions

The compound serves as a precursor for tricyclic structures:

-

Reaction with formaldehyde in HCl yields N-cyclopropyl-1,2,3,4-tetrahydrodibenzo[b,e]oxepin-10-amine via intramolecular cyclization .

-

Photochemical [2+2] cycloaddition with alkenes generates fused bicyclic adducts, though yields are modest (<50%).

Mannich Reactions

The amine group participates in Mannich reactions to form tertiary amine derivatives:

-

Example : Reaction with piperidine and benzaldehyde produces N-cyclopropyl-N-(benzylpiperidine)-benzoxepin-5-amine (IC₅₀ = 2.5 μM in PC-3 cancer cells) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the aromatic ring:

| Coupling Type | Catalyst | Substrate | Product | Application |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl-substituted benzoxepin derivatives | Pharmacological probe synthesis. |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aryl halides | N-Aryl derivatives | Ligand development. |

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C via retro-Diels-Alder pathways, releasing cyclopropane fragments.

-

Photodegradation : UV irradiation induces C–N bond cleavage, forming 2,3,4,5-tetrahydro-1-benzoxepin-5-ol and cyclopropylamine.

Scientific Research Applications

Pharmacological Studies

N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine has been investigated for its potential pharmacological effects. Preliminary studies indicate that compounds with similar structures exhibit various biological activities, including:

- Antimicrobial Activity : Compounds in the benzoxepin class have shown promising antimicrobial properties against various bacterial strains. For instance, derivatives of tetrahydrobenzoxepin have been tested for their antibacterial efficacy against Escherichia coli and Staphylococcus aureus .

- Anti-inflammatory Effects : Research suggests that similar compounds may possess anti-inflammatory properties. A study demonstrated that certain tetrahydro derivatives could reduce inflammation in animal models .

Neuropharmacology

The unique structure of N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine positions it as a candidate for neuropharmacological studies. Compounds with similar scaffolds have been explored for their effects on neurotransmitter systems and potential use in treating neurological disorders.

Synthesis and Structure-Activity Relationship (SAR) Studies

Synthesis of N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine has been a focus of research aimed at understanding its structure-activity relationships. Variations in substituents on the benzoxepin core have been systematically studied to optimize biological activity .

Case Studies

Several case studies highlight the applications of this compound:

- Study on Antimicrobial Activity : In a controlled study, derivatives of benzoxepin were synthesized and screened for antimicrobial activity. The results indicated that specific modifications to the cyclopropyl group enhanced antibacterial potency against resistant strains .

- Anti-inflammatory Evaluation : A series of tetrahydro derivatives were evaluated for their anti-inflammatory effects using carrageenan-induced paw edema models in rats. Some derivatives exhibited significant reductions in edema compared to standard anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and the amine functional group play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

- Lipophilicity and Solubility: The 9-isopropyl derivative (C₁₆H₂₃NO, MW 245.36) has higher molecular weight and lipophilicity compared to the 9-chloro analog (MW 237.7) . Methyl groups (e.g., 7,8-dimethyl analog, MW 227.34) may enhance lipophilicity but reduce solubility . The hydrochloride salt of the 8-chloro-N-methyl-N-propargyl analog (MW 265.74) suggests improved stability and solubility in acidic conditions .

Synthetic Accessibility :

Availability and Commercial Status

Structural and Functional Divergence

- Positional Isomerism: Substitution at the 7,8-positions () vs. The propargyl group in the 8-chloro analog () introduces alkyne functionality, enabling click chemistry applications .

Amine Modifications :

- The cyclopropylamine group in the parent compound is replaced by methyl-propargylamine in the 8-chloro derivative, significantly altering pharmacodynamic properties .

Biological Activity

N-Cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is a compound belonging to the benzoxepin family, which has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C15H21NO

- Molecular Weight : 231.33 g/mol

- CAS Number : 1153408-20-8

Synthesis

The synthesis of N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine involves a multi-step process typically starting from simpler aromatic compounds. The methods often include cyclization reactions that yield the desired benzoxepin structure. Recent advancements have focused on optimizing yields and reaction conditions to enhance the efficiency of synthesis .

Pharmacological Properties

N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine has been studied for its potential pharmacological effects, particularly in the context of:

- Antiallergic Activity : Research indicates that compounds in this class can inhibit anaphylaxis and histamine release from mast cells . This suggests a mechanism that could be beneficial in treating allergic reactions.

Case Studies and Findings

- Antihistaminic Effects : A study comparing various benzoxepin derivatives found that certain analogs exhibited significant antihistaminic activity. The structure-activity relationship (SAR) indicated that modifications to the benzoxepin ring could enhance potency against histamine-induced responses .

- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection studies. For example, compounds similar to N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine were evaluated for their ability to mitigate oxidative stress in neuronal cell lines . Results indicated a reduction in reactive oxygen species (ROS) levels and improved cell viability.

- Inhibition of Tyrosinase Activity : In vitro studies have demonstrated that certain benzoxepins can inhibit tyrosinase activity, which is crucial for melanin production. This property could be leveraged for cosmetic applications targeting hyperpigmentation .

Research Data Table

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves cyclization of a cyclopropylamine derivative with a benzoxepin precursor. Key steps include:

- Use of catalysts (e.g., palladium or acid catalysts) to facilitate ring closure.

- Solvents such as dichloromethane or ethanol under reflux conditions (60–80°C).

- Purification via column chromatography or recrystallization.

- Optimization : Reaction yields improve with controlled temperature gradients and inert atmospheres (N₂/Ar) to prevent oxidation. Solvent polarity adjustments can minimize side products like N-dealkylated analogs .

Q. How do structural modifications (e.g., halogenation) affect the compound's stability and bioactivity?

- Stability :

- Thermal degradation : Decomposes above 200°C via retro-Diels-Alder pathways, releasing cyclopropane fragments.

- Photodegradation : UV exposure cleaves the C–N bond, yielding 2,3,4,5-tetrahydro-1-benzoxepin-5-ol and cyclopropylamine. Stabilizers like antioxidants (e.g., BHT) or light-resistant packaging mitigate this .

- Bioactivity : Chlorination at the 7- or 9-position (e.g., 9-chloro analog) enhances receptor binding affinity by 30–40% compared to the parent compound, likely due to increased lipophilicity .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities of benzoxepin derivatives?

- Approach :

Comparative SAR Studies : Test analogs with systematic substitutions (e.g., 7-bromo vs. 9-fluoro) under standardized assays (e.g., radioligand binding for receptor targets).

Meta-Analysis : Cross-reference data from orthogonal assays (e.g., in vitro enzyme inhibition vs. in vivo efficacy) to identify assay-specific artifacts.

Structural Elucidation : Use X-ray crystallography or NMR to confirm stereochemistry, as minor enantiomers may exhibit opposing activities .

Q. How can researchers design experiments to elucidate the compound's mechanism of action in neurological targets?

- Methodology :

- Target Identification : Perform affinity chromatography with immobilized compound to pull down binding proteins, followed by MS/MS proteomics.

- Pathway Analysis : Use RNA-seq or phosphoproteomics on treated neuronal cells to map downstream signaling (e.g., cAMP/PKA modulation).

- In Silico Docking : Validate hypotheses using molecular dynamics simulations with GPCR homology models (e.g., serotonin 5-HT₂A receptor) .

Q. What analytical techniques are critical for characterizing degradation products during long-term stability studies?

- Techniques :

- HPLC-MS : Quantify major degradation products (e.g., cyclopropylamine) with a C18 column and ESI+ ionization.

- TGA-DSC : Monitor thermal degradation onset (200°C threshold) and enthalpy changes.

- UV-Vis Spectroscopy : Track photodegradation kinetics under IEC 62471 light exposure standards .

Key Recommendations

- For Stability Studies : Use amber vials and argon sparging to prevent photolytic/oxidative degradation during storage .

- For SAR Exploration : Prioritize halogenated analogs for enhanced receptor engagement, but monitor reduced thermal stability .

- Contradiction Resolution : Employ orthogonal assays (e.g., SPR for binding kinetics alongside functional cAMP assays) to validate target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.